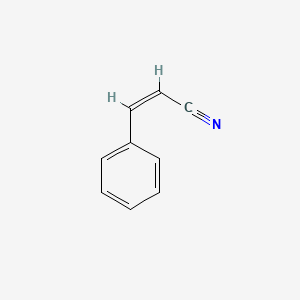
(Z)-3-Phenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Phenylacrylonitrile: is an organic compound characterized by the presence of a phenyl group attached to an acrylonitrile moiety. This compound is known for its applications in various fields, including organic synthesis and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for preparing (Z)-3-Phenylacrylonitrile involves the aldol condensation of benzaldehyde with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature, yielding the desired product with high selectivity for the Z-isomer.
Heck Reaction: Another method involves the Heck reaction, where iodobenzene reacts with acrylonitrile in the presence of a palladium catalyst and a base. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-3-Phenylacrylonitrile can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (Z)-3-Phenylpropionitrile using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: (Z)-3-Phenylpropionitrile.
Substitution: Various substituted phenylacrylonitriles.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: (Z)-3-Phenylacrylonitrile is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Material Science: It is employed in the production of polymers and copolymers with unique mechanical and thermal properties.
Biology and Medicine:
Biological Probes: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Drug Development: Its derivatives are investigated for their potential therapeutic effects in treating various diseases.
Industry:
Polymer Industry: this compound is used in the production of specialty polymers with enhanced properties.
Agriculture: It is utilized in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism by which (Z)-3-Phenylacrylonitrile exerts its effects involves interactions with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. The nitrile group plays a crucial role in binding to active sites of enzymes, leading to changes in their activity.
Comparison with Similar Compounds
(E)-3-Phenylacrylonitrile: The E-isomer of 3-Phenylacrylonitrile, which differs in the spatial arrangement of the phenyl and nitrile groups.
Cinnamaldehyde: A structurally related compound with an aldehyde group instead of a nitrile group.
Uniqueness:
Selectivity: (Z)-3-Phenylacrylonitrile exhibits higher selectivity in certain chemical reactions compared to its E-isomer.
Reactivity: The presence of the nitrile group enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
24840-05-9 |
|---|---|
Molecular Formula |
C9H7N |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(Z)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4- |
InChI Key |
ZWKNLRXFUTWSOY-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#N |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


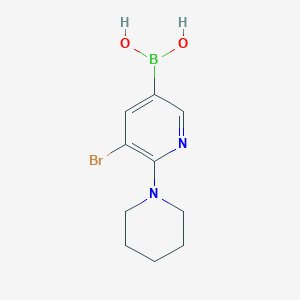

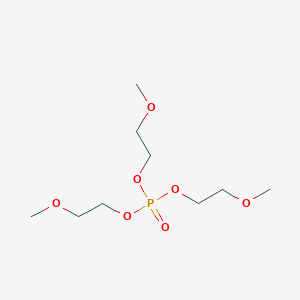
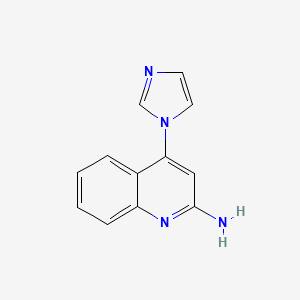
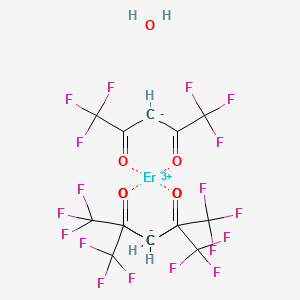

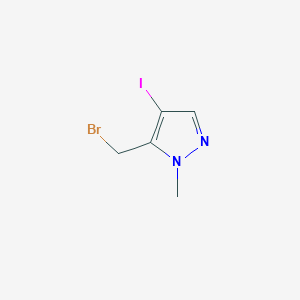
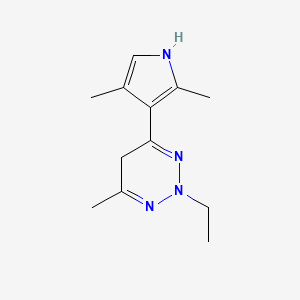
![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride](/img/structure/B13114799.png)
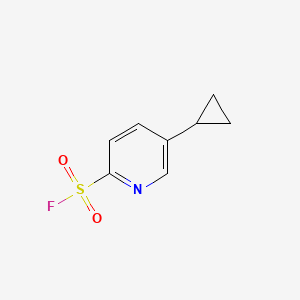
![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)
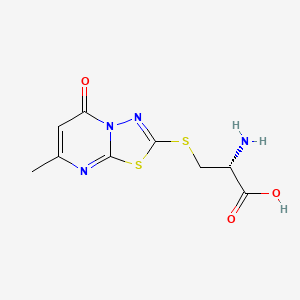
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
